molecular formula C9H13NO2 B3049668 3-(2-Amino-1-hydroxypropyl)phenol CAS No. 21480-44-4

3-(2-Amino-1-hydroxypropyl)phenol

Cat. No.: B3049668
CAS No.: 21480-44-4
M. Wt: 167.2 g/mol
InChI Key: WXFIGDLSSYIKKV-IMTBSYHQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including propylene oxide addition, methane sulfonic acid treatment, and ammonia methanol reaction . The final product is obtained through hydrolysis with hydrobromic acid. This method is noted for its environmental friendliness and high yield, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxypropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Amino-1-hydroxypropyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Metaraminol: Another alpha-adrenergic agonist used to treat hypotension.

    Phenylephrine: Commonly used as a decongestant and vasopressor.

    Epinephrine: A hormone and neurotransmitter with similar cardiovascular effects.

Uniqueness

3-(2-Amino-1-hydroxypropyl)phenol is unique due to its specific binding affinity for alpha-adrenergic receptors and its degradable nature, which makes it suitable for short-term therapeutic applications . Unlike some of its counterparts, it has a more targeted action with fewer side effects, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858992
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7619-17-2
Record name α-(1-Aminoethyl)-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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